An inositol

Description

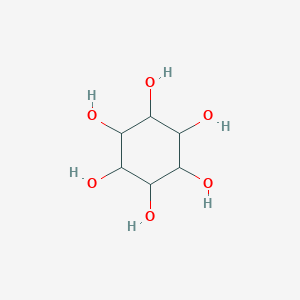

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAISMWEOUEBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Inositol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |

| Record name | (-)-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydroxycyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6917-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muco-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epi-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scyllitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chiro-inositol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | allo-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol [Nonspecific isomer] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | scyllo-inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-chiro-Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Muco-Inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inosite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1D-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Epi-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Muco-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1L-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | scyllo-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIS-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUCO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SCYLLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPI-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Inositol Metabolism and Homeostasis

Biosynthesis Pathways of Inositol (B14025)

The primary pathway for myo-inositol biosynthesis in eukaryotes originates from glucose. wikipedia.orgatamankimya.comresearchgate.neticrisat.org

The myo-inositol biosynthesis pathway initiates with D-glucose 6-phosphate (G6P). wikipedia.orgatamankimya.comresearchgate.neticrisat.org This two-step process involves the enzymatic conversion of G6P to 1L-myo-inositol 1-phosphate (also known as myo-inositol 1-phosphate or inositol 3-phosphate). wikipedia.orgresearchgate.net This isomerization is catalyzed by myo-inositol 1-phosphate synthase (MIPS), a rate-limiting enzyme in this pathway. wikipedia.orgresearchgate.neticrisat.orgnih.gov Subsequently, myo-inositol 1-phosphate is dephosphorylated by an inositol monophosphatase (IMPA) to yield free myo-inositol. wikipedia.orgresearchgate.net In humans, significant myo-inositol synthesis occurs in the kidneys and testicles, producing several grams daily. wikipedia.org

The key steps of the Glucose-6-phosphate pathway are summarized in the table below:

| Step | Substrate | Enzyme | Product |

| 1 | D-Glucose 6-phosphate | myo-Inositol 1-phosphate synthase | 1L-myo-Inositol 1-phosphate |

| 2 | 1L-myo-Inositol 1-phosphate | Inositol monophosphatase | myo-Inositol |

While the Glucose-6-phosphate pathway is the primary route for de novomyo-inositol biosynthesis, myo-inositol kinase (MIK) is primarily involved in the phosphorylation of myo-inositol to produce inositol phosphates, rather than its de novo synthesis from simpler precursors. mdpi.comnih.gov Specifically, MIK (EC 2.7.1.64) phosphorylates myo-inositol at the 3-position, initiating a "Lipid Independent" pathway for inositol hexakisphosphate (InsP6) synthesis, a pathway historically associated with plants and slime molds. mdpi.com In animals, the myo-inositol 1-phosphate synthase (MIPS) pathway can bypass the requirement for MIK in myo-inositol synthesis. mdpi.com

Interconversion of Inositol Stereoisomers

Beyond myo-inositol, other stereoisomers exist in nature, including D-chiro-inositol, L-chiro-inositol, scyllo-inositol, muco-inositol, neo-inositol, allo-inositol, epi-inositol, and cis-inositol. mycocentral.euatamankimya.com The interconversion between these isomers is a critical aspect of inositol homeostasis.

A key interconversion in mammalian systems is the transformation of myo-inositol to D-chiro-inositol, mediated by tissue-specific epimerases. mycocentral.euguidetomalariapharmacology.orgstekom.ac.idnih.gov This epimerase activity is notably insulin-dependent, with insulin (B600854) stimulating the conversion. mycocentral.euunimore.itguidetomalariapharmacology.orgstekom.ac.id The conversion rate of myo-inositol to D-chiro-inositol typically ranges from 3% to approximately 9% in various tissues, while the production of other inositol isomers through epimerization is minimal, often less than 0.06% of the total myo-inositol. guidetomalariapharmacology.org Insulin resistance can lead to a reduction in epimerase activity, impacting the myo-inositol to D-chiro-inositol ratio in tissues like kidney, liver, and muscle. mycocentral.eustekom.ac.idontosight.ai The varying ratios of myo-inositol to D-chiro-inositol across different tissues suggest a specific regulation of epimerase activity tailored to tissue-specific needs. guidetomalariapharmacology.orgstekom.ac.id

Inositol Catabolism

The catabolism of myo-inositol is a process by which the molecule is broken down within the body, contributing to its metabolic fate and cellular homeostasis. mdpi.com In eukaryotes, the primary pathway for myo-inositol catabolism involves the enzyme myo-inositol oxygenase (MIOX). unimore.iticrisat.orgmicrobiologyresearch.org MIOX catalyzes the ring cleavage of myo-inositol, incorporating oxygen and converting it into D-glucuronic acid. unimore.itmicrobiologyresearch.org D-glucuronic acid can then enter various metabolic pathways, including the glucuronate–xylulose pathway, which leads to the production of D-xylulose-5-phosphate and subsequent entry into the pentose (B10789219) phosphate (B84403) cycle, contributing to nucleic acid synthesis and energy production. unimore.iticrisat.orgmicrobiologyresearch.org This glucuronate–xylulose pathway is recognized as the sole myo-inositol catabolic pathway in eukaryotes. microbiologyresearch.org In certain prokaryotes, such as Rhizobium leguminosarum, myo-inositol catabolism proceeds via intermediates like 2-keto-myo-inositol and D-2,3-diketo-4-deoxy epi-inositol, facilitated by enzymes such as myo-inositol dehydrogenase and 2-keto-myo-inositol dehydratase. wikipedia.org

Regulation of Inositol Levels and Transport

The regulation of inositol levels is crucial for cellular function, with intracellular concentrations of myo-inositol often being significantly higher (5 to 500 times) than extracellular concentrations, suggesting active transport mechanisms. mycocentral.eu Insulin plays a key role in regulating inositol levels by stimulating the irreversible conversion of myo-inositol to D-chiro-inositol through epimerase activity, which can lead to a reduction in myo-inositol levels. mycocentral.euguidetomalariapharmacology.org This insulin-dependent epimerization is a significant factor in modulating the myo-inositol to D-chiro-inositol ratio, which is important for various metabolic processes. guidetomalariapharmacology.orgstekom.ac.idnih.gov Endogenous synthesis, primarily in the kidneys, also contributes to maintaining inositol levels, producing a few grams per day. mycocentral.euwikipedia.org

Cellular Uptake and Efflux Mechanisms

Mammalian cells employ sophisticated mechanisms to acquire and regulate intracellular inositol concentrations, involving both active uptake from the extracellular environment and controlled efflux pathways. Inositol can also be synthesized de novo from glucose within the cell. researchgate.netwikipedia.orgcambridge.orgcambridge.org

Uptake Mechanisms: The primary mode of inositol acquisition from the extracellular milieu is through active transport, mediated by specific symporters. These transporters facilitate the movement of inositol against its concentration gradient, often coupling its entry with that of other ions. researchgate.netnih.govnih.govebi.ac.uk

Sodium/myo-Inositol Transporters (SMITs): Two key high-affinity sodium-coupled transporters, Sodium/myo-Inositol Transporter-1 (SMIT1) and Sodium/myo-Inositol Transporter-2 (SMIT2), are responsible for a significant portion of inositol uptake. researchgate.netnih.govnih.govscielo.br These symporters cotransport two sodium ions for each myo-inositol molecule, leveraging the sodium gradient across the cell membrane. nih.gov SMIT1 is widely distributed throughout the central nervous system (CNS). cambridge.org Inositol uptake via these transporters is saturable and sodium-dependent. umich.edunih.gov

H+/myo-Inositol Transporter (HMIT): The H+/myo-Inositol transporter (HMIT) provides another active uptake pathway, operating as a lower-affinity proton-coupled symporter. researchgate.netnih.govnih.gov In neurons, which are unable to synthesize inositol de novo, uptake from the extracellular environment is the sole source. embopress.org HMIT can be dynamically regulated, with its surface expression increasing following cellular depolarization, activation of protein kinase C, or elevated intracellular calcium concentrations, particularly in regions of nerve growth and at varicosities, thereby enhancing myo-inositol uptake. embopress.org

Cellular inositol uptake is also influenced by osmotic conditions. In hypertonic environments, inositol uptake increases, highlighting its role as an osmolyte in maintaining cell volume and fluid balance, particularly in the fetoplacental unit and CNS. nih.govdrugbank.comnih.gov Renal cells, for instance, can adjust the number of functional SMITs to regulate osmolality. nih.gov Notably, hyperglycemia can competitively inhibit inositol uptake due to the structural similarity between glucose and inositol, leading to reduced inositol levels in tissues. nih.govnih.govumich.edu

Endogenous Synthesis: Beyond uptake, mammalian cells can synthesize myo-inositol de novo. This process begins with glucose-6-phosphate (G6P), which is isomerized to myo-inositol 1-phosphate by inositol-3-phosphate synthase (ISYNA1), followed by dephosphorylation to free myo-inositol by inositol monophosphatase (IMPA1). researchgate.netwikipedia.orgcambridge.orgcambridge.org The kidneys are a major site of this biosynthesis, estimated to produce approximately 2 grams of myo-inositol per day in humans. wikipedia.orgnih.govbmj.com The liver and brain also contribute to myo-inositol synthesis, albeit in smaller quantities. nih.govbmj.com

Efflux Mechanisms: Maintaining cellular inositol homeostasis necessitates mechanisms for its removal from the cell. Inositol efflux pathways primarily involve passive, low-affinity transport systems. physiology.orgnih.gov

Volume-Sensitive Anion Channels: Swelling-activated inositol efflux is predominantly mediated by volume-sensitive anion channels. physiology.orgnih.govumich.eduarvojournals.orgarvojournals.org This process is sodium-independent and is characterized by its inhibition by various anion transport blockers, certain lipoxygenase blockers, and polyunsaturated fatty acids. physiology.orgnih.gov Studies in lens epithelial cells indicate that myo-inositol efflux occurs via putative chloride channels and is stimulated by hypotonic solutions and a reduction in ionic strength. arvojournals.orgarvojournals.org The characteristics of inositol efflux are similar to those observed for volume-regulatory sorbitol and taurine (B1682933) efflux in various cell types, suggesting a common underlying transport mechanism. physiology.orgnih.gov

Tissue-Specific Distribution and Concentration

Inositol and its diverse biochemical derivatives are widely distributed across mammalian tissues and cells, existing primarily in their free form or covalently bound to phospholipids (B1166683) as phosphatidylinositol (PI). annualreviews.orgresearchgate.netmdpi.com The concentration and predominant form of inositol vary significantly among different tissues, reflecting their distinct metabolic requirements and physiological functions. annualreviews.orguliege.be

High Concentration Tissues: Certain tissues maintain remarkably high concentrations of inositol, often exceeding plasma levels by a considerable margin.

Brain: The brain exhibits the highest concentration of myo-inositol, with intracellular levels typically 5 to 500 times greater than those in the extracellular fluid. wikipedia.orgumich.eduumich.eduuliege.be Brain myo-inositol levels can be 10- to 15-fold higher than in blood. nih.govbmj.com Within the CNS, inositol concentrations in neural cells can be three to four times that of the whole brain. umich.edu This high concentration underscores its crucial role in neural function, where inositol phospholipids serve as precursors for intracellular second messengers. cambridge.org However, inositol is readily lost from brain tissue if cell integrity is compromised. umich.edu

Kidneys: Kidneys are also characterized by high inositol levels and play a significant role in regulating plasma inositol concentrations. annualreviews.orgcambridge.orgnih.govmdpi.comunimore.it

Male Reproductive Tract: The organs of the male reproductive tract are exceptionally rich in free inositol. Seminal plasma, for instance, contains concentrations several-fold greater than those found in blood, with high levels confirmed in epididymal, vesicular, and prostatic fluids. annualreviews.orgnih.govconicet.gov.ar The seminal vesicles have been identified as a principal storage site for myo-inositol. conicet.gov.ar

Ovaries: Myo-inositol levels are elevated in tissues with high glucose utilization, including the ovaries. nih.gov

Lens and Optic Nerve: The lens and optic nerve also demonstrate remarkably high inositol concentrations. uliege.be

Other Tissues: The thyroid, pituitary gland, spleen, and liver actively concentrate labeled inositol from the bloodstream. annualreviews.orgnih.gov

Lower Concentration Tissues: Conversely, some tissues maintain relatively lower inositol concentrations or exhibit different predominant forms.

Muscle Tissues: Muscle tissues, including the diaphragm and heart, concentrate relatively little inositol from the blood. annualreviews.orgnih.gov Skeletal muscle generally shows much lower inositol levels compared to the heart or brain. uliege.be

Epididymal Fat Pad: This tissue also concentrates minimal inositol. annualreviews.orgnih.gov

Plasma: In normal human subjects, the plasma concentration of free inositol is approximately 30 µM, significantly lower than tissue concentrations. annualreviews.org

Human Breast Milk: Myo-inositol is present in human breast milk at concentrations of about 0.6 mM during 3-7 months of lactation, with free myo-inositol accounting for approximately 93% of the total inositol content. annualreviews.orgpnas.org Levels are highest postpartum and gradually decrease. pnas.org

Forms and Distribution Patterns: In terms of its chemical forms, free inositol predominates in the brain, kidney, lung, plasma, and intestine. annualreviews.org In contrast, inositol phospholipid is the predominant form in the pancreas, heart, liver, and muscle. annualreviews.org D-chiro-inositol (DCI), another stereoisomer, is found in higher concentrations in tissues primarily involved in glucose storage, such as the liver and muscles. nih.gov The tissue content of myo-inositol, with the notable exception of the brain, is highly dependent on dietary inositol intake. nih.gov Furthermore, conditions like insulin resistance and elevated glucose levels can impair inositol uptake into various tissues. nih.gov

Table 1: Representative Inositol Concentrations in Various Mammalian Tissues

| Tissue/Fluid | Concentration / Form | Organism (if specified) | Reference |

| Brain (Intracellular) | 5 to 500 times greater than extracellular | Mammalian | wikipedia.org |

| Brain (Gray Matter) | 193 mg/100g wet tissue | Human | uliege.be |

| Brain (White Matter) | 217.2 mg/100g wet tissue | Human | uliege.be |

| Kidney | ~3.5 mmol/g wet weight | Mouse | unimore.it |

| Liver | ~0.5 mmol/g wet weight | Mouse | unimore.it |

| Lens | 150 mg/100g wet tissue | Bovine | uliege.be |

| Optic Nerve | 100 mg/100g wet tissue | Bovine | uliege.be |

| Heart Muscle (Fresh) | ~85 mg/100g | Unspecified | uliege.be |

| Heart Muscle (Post-mortem) | ~125 mg/100g | Unspecified | uliege.be |

| Plasma | ~30 µM (normal) | Human | annualreviews.org |

| Plasma | 50 µM (n-day-old animals, control diet) | Rat | annualreviews.org |

| Human Breast Milk | ~0.6 mM (3-7 months lactation) | Human | annualreviews.org |

| Human Breast Milk | 180 ± 41 µg/mL (free myo-inositol, 2 weeks postpartum) | Human | pnas.org |

Inositol in Cellular Signaling and Second Messenger Systems

Phosphatidylinositol (PtdIns) and Phosphoinositides (PIPs)

Phosphatidylinositol (PtdIns) is a glycerophospholipid that consists of a myo-inositol headgroup, a glycerol (B35011) backbone, and two fatty acid tails. wikipedia.org It is a minor component of the cytosolic leaflet of eukaryotic cell membranes and serves as the precursor for a family of phosphorylated derivatives known as phosphoinositides (PIPs). cellsignal.comnih.gov These molecules are central to cellular signaling, acting as molecular switches that regulate a multitude of cellular functions. nih.gov

The inositol (B14025) ring of PtdIns can be reversibly phosphorylated at the 3, 4, and 5-hydroxyl positions by specific lipid kinases, giving rise to seven distinct phosphoinositide species. wikipedia.orgcellsignal.com This dynamic phosphorylation and dephosphorylation allows for the rapid and localized production of different PIPs, each with a specific role in cellular regulation. cellsignal.commdpi.com

| Phosphoinositide Species | Common Abbreviation |

| Phosphatidylinositol 3-phosphate | PI(3)P |

| Phosphatidylinositol 4-phosphate | PI(4)P |

| Phosphatidylinositol 5-phosphate | PI(5)P |

| Phosphatidylinositol 3,4-bisphosphate | PI(3,4)P2 |

| Phosphatidylinositol 3,5-bisphosphate | PI(3,5)P2 |

| Phosphatidylinositol 4,5-bisphosphate | PI(4,5)P2 |

| Phosphatidylinositol 3,4,5-trisphosphate | PI(3,4,5)P3 or PIP3 |

The synthesis of PtdIns primarily occurs at the endoplasmic reticulum (ER). nih.govmdpi.com From the ER, PtdIns is transported to other cellular membranes where it serves as the substrate for a host of phosphoinositide kinases and phosphatases. cellsignal.comnih.gov These enzymes are responsible for the interconversion of the various PIP species, a tightly regulated process that ensures the specific localization and concentration of each PIP at different subcellular compartments. mdpi.comresearchgate.net

The spatial and temporal distribution of PIPs is crucial for their function. For instance, PI(4,5)P2 is predominantly found at the plasma membrane, while PI(3)P is enriched in early endosomes, and PI(4)P is concentrated in the Golgi apparatus. cornell.edu This distinct localization creates a unique "lipid identity" for each organelle, which is critical for the recruitment of specific effector proteins that mediate downstream signaling events. cornell.edu

The interconversion of these lipids is a dynamic process. For example, the activation of phospholipase C (PLC) by extracellular signals leads to the hydrolysis of PI(4,5)P2 at the plasma membrane, generating two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govportlandpress.com Conversely, PI(4,5)P2 can be synthesized from PI(4)P by the action of phosphatidylinositol-4-phosphate 5-kinases (PIP5Ks). researchgate.net This cycle of synthesis and breakdown is fundamental to many signal transduction pathways. nih.gov

| Enzyme Class | Function | Key Substrates/Products |

| Phosphoinositide Kinases | Add phosphate (B84403) groups to the inositol ring | PtdIns -> PIPs |

| Phosphoinositide Phosphatases | Remove phosphate groups from the inositol ring | PIPs -> PtdIns or other PIPs |

| Phospholipase C (PLC) | Hydrolyzes PI(4,5)P2 | PI(4,5)P2 -> IP3 + DAG |

Phosphoinositides are master regulators of membrane trafficking, the process by which cells transport molecules to and from different organelles and the plasma membrane. semanticscholar.orgnih.gov They achieve this by recruiting and activating a diverse array of effector proteins that control various aspects of vesicle formation, transport, and fusion. mdpi.comsemanticscholar.org

Different PIPs mark specific membrane domains and thereby regulate distinct trafficking steps. researchgate.net For example:

PI(4,5)P2 at the plasma membrane is essential for endocytosis, the process by which cells internalize substances. nih.gov

PI(3)P on endosomal membranes recruits proteins involved in the sorting of cargo within the endocytic pathway. mdpi.comnih.gov

PI(4)P at the Golgi apparatus is crucial for the budding of transport vesicles destined for the plasma membrane. nih.govresearchgate.net

PI(3,5)P2 , although a low-abundance lipid, plays a critical role in the regulation of endosomal and lysosomal dynamics. mdpi.comnih.gov

The dynamic interconversion of PIPs is also essential for the progression of membrane trafficking events. For instance, the conversion of PI(4,5)P2 to PI(3,4)P2 is a key step in the maturation of clathrin-coated vesicles during endocytosis. nih.gov This tightly controlled lipid remodeling ensures the directionality and specificity of vesicular transport.

Inositol Phosphates (IPs) as Second Messengers

Inositol phosphates are a group of soluble signaling molecules derived from the hydrolysis of phosphoinositides or through the phosphorylation of inositol. nih.gov These molecules act as second messengers, relaying signals from receptors on the cell surface to intracellular effector proteins. nih.govsigmaaldrich.com The family of inositol phosphates is vast and structurally diverse, with different phosphorylation patterns on the inositol ring leading to distinct biological activities. nih.gov

One of the most well-characterized inositol phosphates is inositol 1,4,5-trisphosphate (IP3). wikipedia.org IP3 is generated at the plasma membrane from the hydrolysis of PI(4,5)P2 by phospholipase C (PLC), an event often triggered by the binding of hormones, neurotransmitters, or growth factors to their respective cell surface receptors. wikipedia.orgyoutube.com

Once produced, the small, water-soluble IP3 molecule diffuses through the cytoplasm and binds to specific receptors, known as IP3 receptors (IP3Rs), located on the membrane of the endoplasmic reticulum (ER). wikipedia.orgnih.gov The ER serves as a major intracellular storage site for calcium ions (Ca2+). The binding of IP3 to its receptors opens these channels, leading to a rapid release of Ca2+ from the ER into the cytoplasm. wikipedia.orgnih.gov

This transient increase in cytosolic Ca2+ concentration constitutes a powerful intracellular signal that regulates a wide range of cellular processes, including:

Muscle contraction

Neurotransmitter release

Fertilization

Gene transcription

Metabolism physiology.orgresearchgate.net

The IP3/Ca2+ signaling pathway is a fundamental mechanism by which cells respond to external stimuli and fine-tune their physiological responses. physiology.org

Inositol pyrophosphates (PP-InsPs) are a more recently discovered class of inositol phosphates characterized by the presence of one or two pyrophosphate (diphosphate) groups attached to the inositol ring. frontiersin.org These "high-energy" molecules, also known as InsP7 and InsP8, are involved in a diverse range of cellular processes, acting at the interface of cell signaling and metabolism. nih.govnih.gov

Inositol pyrophosphates are synthesized from inositol hexakisphosphate (InsP6), the most abundant inositol phosphate in eukaryotic cells. mdpi.comvt.edu The biosynthesis of PP-InsPs is primarily catalyzed by two families of enzymes:

Inositol hexakisphosphate kinases (IP6Ks) , which phosphorylate InsP6 to generate InsP7.

Diphosphoinositol pentakisphosphate kinases (PPIP5Ks) , which can further phosphorylate InsP7 to produce InsP8. nih.gov

The regulation of PP-InsP levels is crucial for their signaling functions. The enzymes responsible for their synthesis and degradation are subject to various regulatory mechanisms, allowing cells to precisely control the concentration of these potent signaling molecules in response to changing environmental conditions. nih.govvt.edu Research has shown that PP-InsPs are involved in sensing cellular energy status and phosphate homeostasis. nih.govmdpi.com

Inositol Pyrophosphates (PP-InsPs/InsP7/InsP8)

Role in Protein Pyrophosphorylation

Inositol, in the form of inositol pyrophosphates (PP-IPs), plays a crucial role in a unique post-translational modification known as protein pyrophosphorylation. mdpi.comnih.govfrontiersin.org These highly energetic molecules, such as 5-diphosphoinositol pentakisphosphate (5-IP7) and bis-diphosphoinositol tetrakisphosphate (IP8), contain high-energy phosphoanhydride bonds. mdpi.comnih.gov The synthesis of PP-IPs is mediated by two classes of enzymes: inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol-pentakisphosphate kinases (PPIP5Ks), which add pyrophosphate moieties to the inositol ring. mdpi.comfrontiersin.org

The mechanism of protein pyrophosphorylation is a distinct two-step process. researchgate.net First, a target protein is conventionally phosphorylated on a serine residue by a protein kinase, such as casein kinase 2 (CK2), using Adenosine (B11128) triphosphate (ATP) as the phosphate donor. nih.govresearchgate.netnih.gov In the second step, a PP-IP molecule, like IP7, acts as a phosphate donor, transferring its β-phosphate to the already phosphorylated serine. mdpi.comnih.govresearchgate.net This non-enzymatic transfer results in the formation of a pyrophosphoserine residue on the protein. researchgate.netnih.gov

This modification is not merely an addition of a phosphate group; it changes the chemical properties of the phosphorylated site. Pyrophosphorylated proteins are notably more resistant to the action of phosphatases and more acid-labile compared to proteins with standard phosphorylation, suggesting a novel method of regulating protein function. nih.gov Protein pyrophosphorylation has been shown to modulate a variety of cellular processes, including ribosome biogenesis, vesicle trafficking, and transcription. frontiersin.orgnih.gov

Table 1: Key Molecules in Protein Pyrophosphorylation

| Molecule | Class | Role in Pyrophosphorylation |

| Inositol Pyrophosphates (PP-IPs) | Signaling Molecule | Donates the terminal (β) phosphate group to a phosphoserine residue on a target protein. mdpi.comnih.gov |

| 5-diphosphoinositol pentakisphosphate (5-IP7) | Inositol Pyrophosphate | A specific PP-IP that acts as a high-energy phosphate donor for pyrophosphorylation. mdpi.com |

| Inositol Hexakisphosphate Kinases (IP6Ks) | Enzyme | Synthesizes PP-IPs by transferring a phosphate group to Inositol hexakisphosphate (IP6). mdpi.comnih.gov |

| Diphosphoinositol Pentakisphosphate Kinases (PPIP5Ks) | Enzyme | Synthesizes PP-IPs by adding a pyrophosphate moiety to the inositol ring. mdpi.comfrontiersin.org |

| Target Proteins | Various | Undergo pyrophosphorylation on serine residues, leading to altered function. |

| Casein Kinase 2 (CK2) | Enzyme (Protein Kinase) | Primes target proteins for pyrophosphorylation by first phosphorylating serine residues using ATP. nih.gov |

Inositol Phosphoglycans (IPGs) in Signal Transduction

Inositol phosphoglycans (IPGs) function as important second messengers, particularly in mediating the metabolic actions of insulin (B600854). nih.govnih.govresearchgate.net These molecules are released from the outer leaflet of the cell membrane following insulin binding to its receptor. This binding activates a specific phospholipase C that hydrolyzes glycosylphosphatidylinositol (GPI) lipids, releasing IPGs. nih.govresearchgate.netnih.gov

There are two main types of IPGs, one containing myo-inositol (IPG-A) and another containing D-chiro-inositol (IPG-P). nih.govnih.gov Both have been demonstrated to possess insulin-mimetic activity, regulating key intracellular enzymes involved in glucose and lipid metabolism. nih.gov For instance, IPGs can activate phosphoprotein phosphatase 2C-α (PP2Cα) and pyruvate dehydrogenase (PDH) phosphatase, which enhances oxidative glucose metabolism. nih.gov They also play a role in inhibiting adenylyl cyclase and protein kinase A, contributing to antilipolytic effects. nih.gov

The IPG signaling system is crucial for insulin's effects on both glucose disposal and steroidogenesis. nih.gov Alterations in the availability or metabolism of IPGs have been observed in conditions associated with insulin resistance, highlighting their significance in maintaining metabolic homeostasis. nih.gov

Table 2: Functions of Inositol Phosphoglycans (IPGs) in Signal Transduction

| Function | Mediating Enzyme/Pathway | Metabolic Outcome |

| Insulin Mimetic Activity | Acts as second messengers downstream of the insulin receptor. nih.gov | Regulation of glucose and lipid metabolism. |

| Enzyme Activation | Activates phosphoprotein phosphatase 2C-α (PP2Cα) and pyruvate dehydrogenase (PDH) phosphatase. nih.gov | Enhanced oxidative glucose metabolism. |

| Enzyme Inhibition | Inhibits adenylyl cyclase and protein kinase A. nih.gov | Antilipolytic and lipogenic effects. |

| Glucose Metabolism | Stimulates glycogen (B147801) synthase. nih.gov | Increased glucose storage. |

| Steroidogenesis Modulation | Mediates insulin's effects on steroid biosynthesis. nih.gov | Regulation of hormone production. |

Inositol's Role in Neurotransmitter Signal Transduction

Inositol is a fundamental component of the phosphoinositide (PI) signaling pathway, a major intracellular second messenger system utilized by numerous neurotransmitter receptors. nih.govpatsnap.com Within neuronal cell membranes, inositol is found in the form of phosphatidylinositol 4,5-bisphosphate (PIP2). patsnap.com Upon the binding of a neurotransmitter to its specific G-protein coupled receptor (GPCR), the enzyme phospholipase C (PLC) is activated. patsnap.comwikipedia.org PLC then hydrolyzes PIP2 into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comwikipedia.orgnih.gov

IP3 is a soluble molecule that diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). patsnap.comnih.gov The resulting increase in intracellular Ca2+ concentration modulates a wide array of neuronal functions. Simultaneously, DAG remains in the cell membrane and activates protein kinase C (PKC), which phosphorylates various target proteins, further propagating the signal. patsnap.com This PI signaling cascade is a common transduction mechanism for several key neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic systems. nih.gov

Serotonergic System Modulation

The phosphoinositide second messenger system is intricately linked with the function of specific serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes. nih.gov These receptors are coupled to the activation of phospholipase C. nih.gov When serotonin binds to these receptors, it initiates the hydrolysis of PIP2, leading to the generation of IP3 and DAG. nih.gov This signaling cascade is a key mechanism through which serotonin exerts its effects on mood and behavior. healthline.com

Research suggests that the availability of myo-inositol can influence the sensitivity and function of these serotonin receptors. quora.comresearchgate.net Studies have indicated that inositol may reduce the desensitization of 5-HT2 receptors that can occur with prolonged stimulation. researchgate.net By acting as a precursor for PIP2 synthesis, adequate inositol levels are necessary to maintain the fidelity of the serotonergic signal transduction pathway. nih.gov Therefore, inositol plays a significant modulatory role in the central serotonergic system.

Table 3: Inositol and the Serotonergic System

| Receptor Subtype | Signal Transduction Link | Effect of Inositol Modulation |

| 5-HT2A / 5-HT2C | Coupled to Phospholipase C (PLC), leading to PIP2 hydrolysis and generation of IP3 and DAG. nih.gov | Myo-inositol potentiates 5-HT facilitation and reduces receptor desensitization. researchgate.net |

| General Serotonergic System | Inositol is a precursor for the PI cycle, which is a source of second messengers for serotonin receptors. nih.gov | May improve symptoms in conditions affecting serotonin by influencing neurotransmitter signaling processes. healthline.com |

Noradrenergic System Modulation

The noradrenergic system, which utilizes norepinephrine as its primary neurotransmitter, also relies on the phosphoinositide signaling pathway. Specifically, the α1-adrenergic receptors are Gq-protein coupled receptors that, upon activation by norepinephrine, stimulate phospholipase C (PLC). nih.govmdpi.com This activation leads to the hydrolysis of PIP2 and the subsequent production of the second messengers IP3 and DAG. mdpi.com The release of intracellular calcium via IP3 and the activation of PKC by DAG are critical steps in mediating the physiological responses to α1-adrenergic stimulation, which include processes like smooth muscle contraction. mdpi.com As a key component of this pathway's substrate, inositol is essential for the proper functioning and signal transduction of the noradrenergic system.

Dopaminergic System Modulation

Inositol-based signaling is also involved in the modulation of the dopaminergic system. While dopamine (B1211576) receptors are often associated with cyclic AMP (cAMP) signaling, certain subtypes, such as the D1 receptor, can also couple to the Gq protein and activate the phospholipase C pathway. nih.gov This activation results in the production of IP3 and DAG, influencing intracellular calcium levels and protein kinase C activity. nih.gov In this way, the phosphoinositide cycle serves as a crucial signaling cascade for mediating some of dopamine's effects. Inositol's role as a precursor for this pathway suggests it is necessary for maintaining the responsiveness of these dopaminergic signaling routes, which are vital for reward, motivation, and motor control. calgaryneuropathy.com

Inositol's Role in Insulin Signaling and Glucose Metabolism

Inositol, a carbocyclic sugar, plays a pivotal role in cellular signaling, acting as a precursor for a number of second messengers involved in various metabolic processes. Its isomers, primarily myo-inositol (MI) and D-chiro-inositol (DCI), are integral components of intracellular pathways that govern insulin signaling and glucose metabolism. Deficiencies or abnormalities in inositol metabolism have been linked to insulin resistance, a condition central to the pathophysiology of various metabolic disorders.

Insulin Sensitization Mechanisms

Inositol enhances insulin sensitivity through a variety of mechanisms, primarily by acting as a precursor for inositol phosphoglycans (IPGs), which function as second messengers in the insulin signaling cascade. pnas.orgnih.gov When insulin binds to its receptor on the cell surface, it triggers the hydrolysis of glycosylphosphatidylinositol (GPI) lipids in the cell membrane, releasing IPGs. pnas.org These IPGs can then modulate the activity of several intracellular enzymes involved in glucose and lipid metabolism, thereby mimicking some of the effects of insulin. nih.govnih.gov

Myo-inositol and D-chiro-inositol are the two main inositol stereoisomers involved in this process. MI is the most abundant isomer in tissues and is a precursor for DCI, a conversion that is catalyzed by an insulin-dependent epimerase. nih.govnih.gov In states of insulin resistance, the activity of this epimerase is often impaired, leading to a deficiency of DCI in insulin-sensitive tissues like muscle, liver, and fat. nih.govtaylorandfrancis.com

The insulin-sensitizing effects of inositol are also attributed to its ability to:

Improve Insulin Receptor Activity: Myo-inositol has been shown to enhance the activity of insulin receptors, facilitating a more robust response to circulating insulin. nih.gov

Modulate Downstream Signaling Pathways: Inositols and their derivatives can influence key signaling molecules downstream of the insulin receptor, such as those in the PI3K/Akt pathway, which is crucial for glucose uptake and utilization. nih.govnih.gov DCI, in particular, has been found to modulate the PI3K/Akt pathway, contributing to reduced blood glucose concentrations. nih.gov

Reduce Inflammatory Markers and Oxidative Stress: Chronic inflammation and oxidative stress are known to impair insulin signaling. Myo-inositol has been observed to reduce the expression of inflammatory markers, which may contribute to improved insulin sensitivity. nih.gov

The following table summarizes key research findings on the mechanisms of inositol-mediated insulin sensitization:

| Inositol Isomer(s) | Mechanism of Action | Key Research Finding |

| Myo-inositol (MI) & D-chiro-inositol (DCI) | Act as second messengers in the insulin signaling pathway. | Function as precursors to inositol phosphoglycans (IPGs) that mimic insulin's effects. pnas.orgnih.gov |

| Myo-inositol (MI) | Enhances insulin receptor activity. | Improves the cell's response to insulin. nih.gov |

| D-chiro-inositol (DCI) | Modulates the PI3K/Akt signaling pathway. | Contributes to the reduction of blood glucose levels. nih.gov |